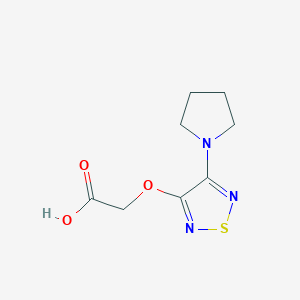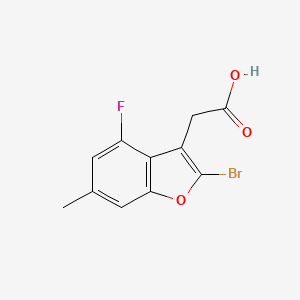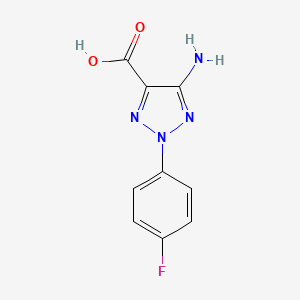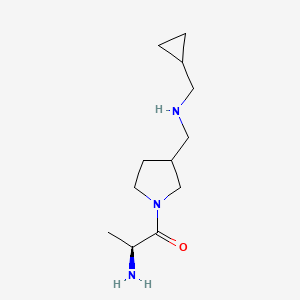
(S)-tert-Butyl (1-(4-iodo-1H-imidazol-2-yl)-2,2-dimethylpropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-tert-Butyl(1-(4-iodo-1H-imidazol-2-yl)-2,2-dimethylpropyl)carbamate is a synthetic organic compound that features a tert-butyl carbamate group attached to a 4-iodo-1H-imidazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl(1-(4-iodo-1H-imidazol-2-yl)-2,2-dimethylpropyl)carbamate typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazole ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.
Introduction of the iodine atom: The iodination of the imidazole ring can be achieved using reagents like iodine or N-iodosuccinimide (NIS).
Attachment of the tert-butyl carbamate group: This step involves the reaction of the iodinated imidazole with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and stringent purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-tert-Butyl(1-(4-iodo-1H-imidazol-2-yl)-2,2-dimethylpropyl)carbamate can undergo various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and reduction: The imidazole ring can be oxidized or reduced under specific conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield the corresponding azide derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (S)-tert-Butyl(1-(4-iodo-1H-imidazol-2-yl)-2,2-dimethylpropyl)carbamate can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be used as a probe to study enzyme interactions or as a precursor for radiolabeled compounds in imaging studies.
Medicine
Potential medical applications could include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of (S)-tert-Butyl(1-(4-iodo-1H-imidazol-2-yl)-2,2-dimethylpropyl)carbamate would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl(1-(4-chloro-1H-imidazol-2-yl)-2,2-dimethylpropyl)carbamate
- tert-Butyl(1-(4-bromo-1H-imidazol-2-yl)-2,2-dimethylpropyl)carbamate
Uniqueness
The presence of the iodine atom in (S)-tert-Butyl(1-(4-iodo-1H-imidazol-2-yl)-2,2-dimethylpropyl)carbamate makes it unique compared to its chloro and bromo analogs. Iodine’s larger atomic size and different electronic properties can influence the compound’s reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C13H22IN3O2 |
|---|---|
Molekulargewicht |
379.24 g/mol |
IUPAC-Name |
tert-butyl N-[(1S)-1-(5-iodo-1H-imidazol-2-yl)-2,2-dimethylpropyl]carbamate |
InChI |
InChI=1S/C13H22IN3O2/c1-12(2,3)9(10-15-7-8(14)16-10)17-11(18)19-13(4,5)6/h7,9H,1-6H3,(H,15,16)(H,17,18)/t9-/m1/s1 |
InChI-Schlüssel |
OAHCKDHUQPQNAG-SECBINFHSA-N |
Isomerische SMILES |
CC(C)(C)[C@@H](C1=NC=C(N1)I)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)(C)C(C1=NC=C(N1)I)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 7-chloro-5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B11794471.png)









![6-Chloro-3-(4-ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11794545.png)



